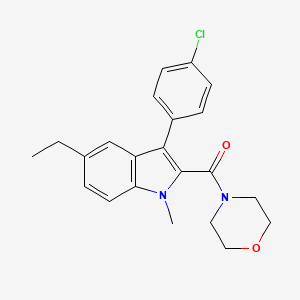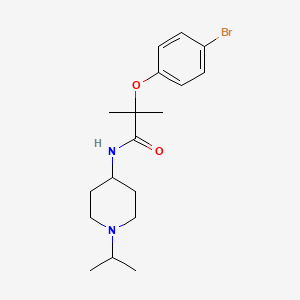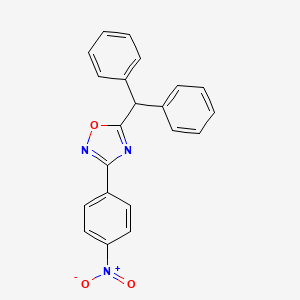![molecular formula C19H23N5O B5234490 6-{3-[1-(3-methoxypropyl)-1H-pyrazol-3-yl]phenyl}-N,N-dimethyl-4-pyrimidinamine](/img/structure/B5234490.png)
6-{3-[1-(3-methoxypropyl)-1H-pyrazol-3-yl]phenyl}-N,N-dimethyl-4-pyrimidinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-{3-[1-(3-methoxypropyl)-1H-pyrazol-3-yl]phenyl}-N,N-dimethyl-4-pyrimidinamine is a chemical compound that has been the focus of scientific research in recent years. Also known as a kinase inhibitor, this compound has shown potential in treating various types of cancer and other diseases.
Wirkmechanismus
The mechanism of action of 6-{3-[1-(3-methoxypropyl)-1H-pyrazol-3-yl]phenyl}-N,N-dimethyl-4-pyrimidinamine involves the inhibition of specific kinases. Kinases are enzymes that play a crucial role in cell signaling pathways, which regulate various cellular processes such as cell growth, differentiation, and apoptosis. By inhibiting the activity of specific kinases, this compound can disrupt the signaling pathways that are involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-{3-[1-(3-methoxypropyl)-1H-pyrazol-3-yl]phenyl}-N,N-dimethyl-4-pyrimidinamine are mainly related to its activity as a kinase inhibitor. By inhibiting specific kinases, this compound can disrupt the signaling pathways that are involved in cancer cell growth and proliferation. It has also been studied for its potential in treating other diseases such as Alzheimer's disease and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 6-{3-[1-(3-methoxypropyl)-1H-pyrazol-3-yl]phenyl}-N,N-dimethyl-4-pyrimidinamine in lab experiments include its specificity for certain kinases and its potential as a cancer treatment. However, there are also limitations to using this compound in lab experiments, such as its potential toxicity and the need for further optimization of the synthesis method.
Zukünftige Richtungen
There are several future directions for the study of 6-{3-[1-(3-methoxypropyl)-1H-pyrazol-3-yl]phenyl}-N,N-dimethyl-4-pyrimidinamine. One direction is to further optimize the synthesis method to improve the yield and purity of the compound. Another direction is to study the potential of this compound in treating other diseases such as inflammation and Alzheimer's disease. Additionally, further research is needed to determine the potential toxicity and side effects of this compound. Finally, the development of more specific and potent kinase inhibitors is an important direction for future research.
In conclusion, 6-{3-[1-(3-methoxypropyl)-1H-pyrazol-3-yl]phenyl}-N,N-dimethyl-4-pyrimidinamine is a promising chemical compound that has shown potential as a kinase inhibitor for the treatment of cancer and other diseases. Further research is needed to optimize the synthesis method, determine the potential toxicity and side effects, and develop more specific and potent kinase inhibitors.
Synthesemethoden
The synthesis method of 6-{3-[1-(3-methoxypropyl)-1H-pyrazol-3-yl]phenyl}-N,N-dimethyl-4-pyrimidinamine involves several steps. The first step is the synthesis of 3-(1-(3-methoxypropyl)-1H-pyrazol-3-yl)aniline, which is then reacted with 4-chloro-N,N-dimethylpyrimidin-2-amine to obtain the final product. The synthesis method has been optimized to improve the yield and purity of the compound.
Wissenschaftliche Forschungsanwendungen
The scientific research application of 6-{3-[1-(3-methoxypropyl)-1H-pyrazol-3-yl]phenyl}-N,N-dimethyl-4-pyrimidinamine is mainly focused on its potential as a kinase inhibitor. Kinase inhibitors are a class of drugs that target specific enzymes involved in cell signaling pathways. This compound has shown potential in inhibiting the activity of certain kinases that are involved in cancer cell growth and proliferation. It has also been studied for its potential in treating other diseases such as Alzheimer's disease and inflammation.
Eigenschaften
IUPAC Name |
6-[3-[1-(3-methoxypropyl)pyrazol-3-yl]phenyl]-N,N-dimethylpyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O/c1-23(2)19-13-18(20-14-21-19)16-7-4-6-15(12-16)17-8-10-24(22-17)9-5-11-25-3/h4,6-8,10,12-14H,5,9,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMZDCYHBSNQALP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=NC(=C1)C2=CC=CC(=C2)C3=NN(C=C3)CCCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[3-[1-(3-methoxypropyl)pyrazol-3-yl]phenyl]-N,N-dimethylpyrimidin-4-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N~1~-(5-chloro-2-methoxyphenyl)-N~2~-(4-isopropylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5234408.png)
![2-{3-[1-(2-fluoroethyl)-1H-pyrazol-3-yl]phenyl}-4-(trifluoromethyl)pyrimidine](/img/structure/B5234415.png)

![4-methoxy-N-{1-[1-(3-methyl-2-furoyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B5234426.png)
![2-[4-(cyclopropylmethyl)-1-(3,5-dimethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B5234437.png)
![N-{[2-(isopropylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}-N-methyltetrahydro-2H-pyran-4-amine](/img/structure/B5234448.png)

![7-acetyl-3-(ethylthio)-6-(6-nitro-1,3-benzodioxol-5-yl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5234468.png)
![2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B5234475.png)
![3-chloro-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}-N-[2-(4-pyridinyl)ethyl]benzamide](/img/structure/B5234491.png)

![2-[4-(2-methoxyphenyl)-1-piperazinyl]-4-methyl-7,8-dihydro-6H-cyclopenta[g]quinoline](/img/structure/B5234511.png)
![N-(4-{[4-(4-nitrophenyl)-1-piperazinyl]methyl}phenyl)acetamide](/img/structure/B5234515.png)
